5-Chloro-3-(2-nitrovinyl)-1H-indole
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Overview
Description
5-Chloro-3-(2-nitrovinyl)-1H-indole: is a chemical compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.631 g/mol . This compound belongs to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a chloro group at the 5-position and a nitrovinyl group at the 3-position makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(2-nitrovinyl)-1H-indole typically involves the reaction of 5-chloroindole with nitroethene under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like recrystallization or chromatography to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-(2-nitrovinyl)-1H-indole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Ammonia, primary or secondary amines, thiols; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted indoles with various functional groups depending on the nucleophile used.
Reduction: Formation of 5-chloro-3-(2-aminoethyl)-1H-indole.
Oxidation: Formation of oxidized indole derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-3-(2-nitrovinyl)-1H-indole is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a lead compound for the development of new drugs and therapeutic agents .
Medicine: The compound’s derivatives are explored for their potential use in treating various diseases. Research is ongoing to understand its mechanism of action and its effects on different biological pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile building block in chemical manufacturing .
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2-nitrovinyl)-1H-indole involves its interaction with specific molecular targets in biological systems. The nitrovinyl group is known to undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
3-(2-Nitrovinyl)-1H-indole: Lacks the chloro group at the 5-position, which may affect its reactivity and biological activity.
5-Bromo-3-(2-nitrovinyl)-1H-indole: Similar structure but with a bromo group instead of a chloro group, which can influence its chemical properties and applications.
5-Chloro-3-(2-nitrovinyl)-2H-indole:
Uniqueness: The presence of both the chloro and nitrovinyl groups in 5-Chloro-3-(2-nitrovinyl)-1H-indole imparts unique chemical and biological properties. The chloro group enhances its reactivity in nucleophilic substitution reactions, while the nitrovinyl group contributes to its potential biological activities .
Properties
IUPAC Name |
5-chloro-3-[(E)-2-nitroethenyl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-8-1-2-10-9(5-8)7(6-12-10)3-4-13(14)15/h1-6,12H/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSELDJQDQUTOTC-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)/C=C/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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